N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of an oxadiazole ring and two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with nitriles under acidic or basic conditions. For instance, 3,4-dimethylbenzonitrile can react with hydrazine hydrate in the presence of a catalyst to form the oxadiazole ring.
Coupling with 3-Methylbenzoyl Chloride: The oxadiazole intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Reagents like bromine or nitric acid can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- N-[4-(3,4-dimethylphenyl)-1,2,5-thiadiazol-3-yl]-3-methylbenzamide
- N-[4-(3,4-dimethylphenyl)-1,2,5-triazol-3-yl]-3-methylbenzamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiadiazole or triazole rings, which may have different reactivity and binding characteristics.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-4-6-15(9-11)18(22)19-17-16(20-23-21-17)14-8-7-12(2)13(3)10-14/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
JSFOIGZSRIKSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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